molecular formula C10H11B B14376028 1H-borole, 2,3-dihydro-1-phenyl- CAS No. 89377-15-1

1H-borole, 2,3-dihydro-1-phenyl-

Cat. No.: B14376028
CAS No.: 89377-15-1
M. Wt: 142.01 g/mol
InChI Key: OOZDNYDIUQYZMX-UHFFFAOYSA-N
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Description

1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.

Preparation Methods

The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions

Chemical Reactions Analysis

1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.

    Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.

    Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.

Scientific Research Applications

1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:

Properties

CAS No.

89377-15-1

Molecular Formula

C10H11B

Molecular Weight

142.01 g/mol

IUPAC Name

1-phenyl-2,3-dihydroborole

InChI

InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2

InChI Key

OOZDNYDIUQYZMX-UHFFFAOYSA-N

Canonical SMILES

B1(CCC=C1)C2=CC=CC=C2

Origin of Product

United States

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